2-Cyclobuten-1-one, 2-fluoro-3-phenyl-

Description

Contextual Significance of Fluorinated Small-Ring Compounds in Organic Chemistry

Fluorinated small-ring compounds, particularly those containing cyclobutane (B1203170) and cyclobutene (B1205218) scaffolds, have garnered considerable attention in organic chemistry, largely driven by their potential applications in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netnih.gov Cyclobutanes, for instance, are increasingly utilized as building blocks in drug discovery to enhance metabolic stability, modulate binding affinity to biological targets, and control molecular conformation. nih.govbohrium.com

The unique puckered structure of the cyclobutane ring offers a three-dimensional framework that can be exploited to orient pharmacophoric groups in specific spatial arrangements. nih.gov When fluorine is introduced into these small-ring systems, its high electronegativity and relatively small size impart significant electronic effects without a large steric penalty. bohrium.com These effects can influence the acidity or basicity of nearby functional groups, which in turn can affect a molecule's pharmacokinetic profile. bohrium.com Furthermore, the strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo lifetime of a potential drug candidate. bohrium.com The growing interest in fluorinated small rings has spurred the development of new synthetic methods to access these valuable motifs. researchgate.net

Historical Overview of Substituted Cyclobutenone Chemistry

The chemistry of cyclobutenones, four-membered ketones with an endocyclic double bond, has a rich history and continues to be an active area of research. Their inherent ring strain makes them valuable and versatile intermediates in organic synthesis. baranlab.orgmdpi.com Historically, one of the most common methods for constructing the cyclobutenone core is the [2+2] cycloaddition of a ketene (B1206846) with an alkyne. utexas.eduacs.org This reaction provides a direct route to a variety of substituted cyclobutenones.

Over the decades, the synthetic repertoire for accessing cyclobutenones has expanded significantly. researchgate.net Modern methods include transition-metal-catalyzed reactions and various cyclization strategies that offer greater control over substitution patterns and stereochemistry. researchgate.netnih.gov Once formed, the reactivity of cyclobutenones is dominated by their strained-ring nature. They can undergo a variety of transformations, including ring-opening reactions, cycloadditions, and functionalization of the carbon-carbon double bond or the carbonyl group. mdpi.comnih.gov For instance, under thermal or photochemical conditions, cyclobutenones can undergo electrocyclic ring-opening to generate highly reactive vinylketene intermediates, which can be trapped in subsequent reactions to build more complex molecular architectures. nih.gov The unique reactivity of substituted cyclobutenones has established them as powerful building blocks in the total synthesis of natural products and other complex organic molecules. nih.govresearchgate.net

Unique Structural Features and Electronic Influences of Fluorine on Cyclobutenone Systems

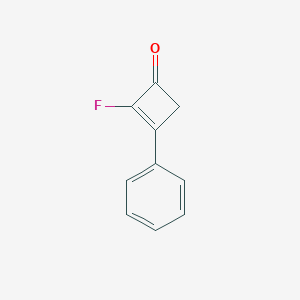

The introduction of a fluorine atom onto a cyclobutenone ring, as in the titular compound 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, is expected to have a profound impact on its structure and reactivity. Fluorine's effects are twofold: inductive and mesomeric (or resonance) effects. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly influence the electron density throughout the molecule. umons.ac.bersc.org

In a system like a 2-fluoroenone, this inductive withdrawal would make the carbonyl carbon more electrophilic and could also influence the reactivity of the double bond towards nucleophiles. acs.org Concurrently, fluorine can exert a weak electron-donating mesomeric effect (+M effect) through its lone pairs, though this is generally overshadowed by its strong inductive effect in most contexts. umons.ac.be The interplay of these electronic effects can be subtle and is not always straightforward to predict. umons.ac.be

Furthermore, fluorine substitution can significantly affect the conformational preferences of cyclic systems. nih.govresearchgate.nethuji.ac.il In a four-membered ring, the introduction of a fluorine atom can alter the degree of ring puckering and the preferred orientation of substituents. These conformational changes, driven by factors such as dipole-dipole interactions and hyperconjugation, can in turn influence the molecule's reactivity and its interactions with other molecules. researchgate.netresearchgate.net In the context of a conjugated system like a cyclobutenone, the electronic perturbations caused by the fluorine atom would also be expected to alter its spectroscopic properties, such as its absorption in the ultraviolet-visible and infrared regions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FO |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

2-fluoro-3-phenylcyclobut-2-en-1-one |

InChI |

InChI=1S/C10H7FO/c11-10-8(6-9(10)12)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

JELNUWNRZIDUTN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C1=O)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclobuten 1 One, 2 Fluoro 3 Phenyl

Reported Synthetic Pathways to 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-

A survey of the chemical literature does not yield a direct, established synthesis for 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-. However, the synthesis can be approached by considering the formation of the 3-phenyl-2-cyclobuten-1-one backbone, followed by a targeted fluorination step.

Specific Precursor Transformations and Reaction Conditions

The logical precursor to the target molecule is the non-fluorinated analog, 3-phenyl-2-cyclobuten-1-one. A classical and effective method for the synthesis of this precursor involves the [2+2] cycloaddition of a ketene (B1206846) with an alkyne. Specifically, the reaction of ketene, which can be generated in situ from various precursors, with phenylacetylene (B144264) provides a direct route to the cyclobutenone core.

A common method for the in situ generation of ketene involves the dehydrochlorination of acetyl chloride with a non-nucleophilic base, such as triethylamine. The highly reactive ketene then undergoes a cycloaddition with phenylacetylene. The reaction is typically carried out in an aprotic solvent to prevent the quenching of the ketene intermediate.

Table 1: Proposed Synthesis of 3-phenyl-2-cyclobuten-1-one Interactive data table

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| Acetyl chloride | Phenylacetylene | Triethylamine | Diethyl ether | 3-phenyl-2-cyclobuten-1-one |

Strategic Integration of Fluorine in the Cyclobutenone Scaffold

The introduction of a fluorine atom at the C2 position of the 3-phenyl-2-cyclobuten-1-one scaffold is a key transformation. The placement of the fluorine atom on a double bond adjacent to a carbonyl group suggests that an electrophilic fluorination of an enolate or enol-type intermediate would be a plausible strategy. This approach is a cornerstone of modern organofluorine chemistry.

The generation of an enolate from 3-phenyl-2-cyclobuten-1-one can be achieved using a suitable base. The subsequent reaction of this enolate with an electrophilic fluorine source, such as Selectfluor™ (F-TEDA-BF4), would then introduce the fluorine atom at the desired position. The choice of base and reaction conditions is crucial to control the regioselectivity of the enolate formation and the efficiency of the fluorination.

Exploration of Convergent and Divergent Synthetic Routes

Beyond the linear approach of synthesizing the cyclobutenone core followed by fluorination, convergent strategies that construct the fluorinated ring system in a single key step, as well as alternative divergent pathways, merit consideration.

Cycloaddition Strategies for Fluorinated Cyclobutenone Formation

A more convergent approach to 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- involves the [2+2] cycloaddition of a fluorinated ketene with phenylacetylene. Fluoroketene, a highly reactive intermediate, can be generated in situ from fluoroacetyl chloride and a suitable base, analogous to the generation of ketene.

The cycloaddition of fluoroketene with phenylacetylene is expected to yield the desired 2-fluoro-3-phenyl-2-cyclobuten-1-one directly. This method offers the advantage of installing the fluorine atom early in the synthetic sequence, potentially reducing the number of synthetic steps.

Table 2: Proposed Convergent [2+2] Cycloaddition Interactive data table

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| Fluoroacetyl chloride | Phenylacetylene | Triethylamine | Aprotic solvent (e.g., THF) | 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- |

Post-Cyclobutenone Fluorination Techniques

This approach, as introduced in section 2.1.2, represents a divergent strategy where the pre-formed 3-phenyl-2-cyclobuten-1-one is the substrate for fluorination. The key step is the electrophilic fluorination of an enolate intermediate. A variety of modern electrophilic fluorinating reagents are available, with Selectfluor™ being a prominent example due to its stability and ease of handling.

The reaction would proceed by deprotonation of 3-phenyl-2-cyclobuten-1-one with a base like lithium diisopropylamide (LDA) at low temperature to form the corresponding lithium enolate. This nucleophilic enolate would then react with an electrophilic fluorine source to yield the final product.

Table 3: Post-Cyclobutenone Electrophilic Fluorination Interactive data table

| Substrate | Base | Fluorinating Agent | Solvent | Product |

|---|---|---|---|---|

| 3-phenyl-2-cyclobuten-1-one | Lithium diisopropylamide (LDA) | Selectfluor™ | Tetrahydrofuran (THF) | 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- |

Strain-Release Functionalization and Annulation Approaches

The inherent ring strain of the cyclobutenone core can be exploited in synthetic strategies. While less direct for the synthesis of the target molecule, strain-release pathways offer conceptual alternatives. For instance, the ring expansion of a suitably substituted fluorinated cyclopropylidene could potentially lead to a cyclobutenone system.

A hypothetical route could involve the generation of a 1-fluoro-2-phenyl-2-ethynylcyclopropylidene. This highly strained intermediate could undergo a ring-expansion rearrangement to furnish the 2-fluoro-3-phenyl-2-cyclobuten-1-one skeleton. However, the synthesis of the requisite cyclopropylidene precursor would present its own significant synthetic challenges. Annulation approaches, where a pre-existing ring is used as a template to build the cyclobutenone ring, are also conceivable but are likely to be more complex and less efficient than the cycloaddition or post-fluorination strategies.

Chemical Reactivity and Transformations of 2 Cyclobuten 1 One, 2 Fluoro 3 Phenyl

Ring-Opening Reactions and Mechanistic Pathways

The strained cyclobutenone ring is susceptible to cleavage under various conditions, leading to the formation of more stable acyclic products. These reactions can be initiated by nucleophiles, heat, or light, often proceeding through distinct mechanistic pathways.

Hydrolysis and Related Rearrangements to Acyclic Derivatives (e.g., Butenoic Acid Formation)

The hydrolysis of halogenated cyclobutenones is a known pathway to acyclic derivatives. researchgate.net In the case of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, hydrolysis is expected to proceed via nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon. This is followed by a ring-opening process that ultimately can lead to the formation of a butenoic acid derivative. The reaction is facilitated by the relief of ring strain. The presence of the electron-withdrawing fluorine atom can influence the initial nucleophilic attack. While specific studies on this exact molecule are not prevalent, the general mechanism for the hydrolysis of related halocyclobutenones suggests a pathway involving the formation of a tetrahedral intermediate, followed by cleavage of the C1-C4 bond to alleviate the strain of the four-membered ring.

A proposed mechanism involves the electrocyclic ring-opening of the cyclobutenone to a vinylketene intermediate, which is then trapped by water to form the corresponding carboxylic acid. metu.edu.tracs.org This type of rearrangement is a characteristic reaction of cyclobutenones.

Nucleophilic Additions to the Strained Cyclobutenone Ring

The strained ring of cyclobutenones makes them susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl group or undergo conjugate addition to the double bond. For 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, nucleophilic addition is a plausible reaction pathway. The phenyl group at the 3-position can influence the regioselectivity of the attack through steric and electronic effects. Nucleophilic addition of organometallic reagents like ferrocenyllithium to cyclobutenediones has been reported to be a key step in the synthesis of substituted cyclobutenones. metu.edu.tr

Cycloaddition Reactions Involving 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-

Cyclobutenones are known to participate in cycloaddition reactions, acting as either the 2π or 4π component, although their role as a 2π component (dienophile) is more common.

Dienophile Behavior in Diels-Alder Reactions

Cyclobutenone has been identified as a highly reactive dienophile in Diels-Alder reactions. researchgate.netresearchgate.net This reactivity is attributed in part to the relief of ring strain in the transition state. Computational studies have shown that Diels-Alder reactions of cyclobutenones typically proceed through an asynchronous concerted pathway. researchgate.net The presence of substituents on the cyclobutenone ring can affect the reactivity and selectivity of the reaction. researchgate.netresearchgate.net

For 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, the electron-withdrawing nature of the fluorine atom is expected to enhance its dienophilic character, making it more reactive towards electron-rich dienes. The phenyl group may introduce steric hindrance and influence the facial selectivity of the cycloaddition. In reactions with unsymmetrical dienes, the regioselectivity will be governed by the electronic and steric influences of both the fluoro and phenyl substituents.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Diene | Expected Product | Stereoselectivity | Notes |

|---|---|---|---|

| 1,3-Butadiene | Bicyclo[4.2.0]oct-2-en-7-one derivative | endo selectivity is generally preferred in Diels-Alder reactions of cyclobutenones. | The fluorine and phenyl groups will direct the regioselectivity. |

| Cyclopentadiene | Tricyclic adduct | High endo selectivity is anticipated due to secondary orbital interactions. | A well-established reaction for many dienophiles. |

| Danishefsky's Diene | Functionalized bicyclo[4.2.0]octenone | High regioselectivity is expected due to the polarized nature of the diene. | The initial adduct can be hydrolyzed to a diketone. |

[2+2] Cycloadditions with Unsaturated Substrates

While less common than their participation in [4+2] cycloadditions, cyclobutenones can undergo [2+2] cycloadditions with various unsaturated partners. These reactions are often photochemically initiated. The formation of cyclobutenone derivatives from the [2+2] cycloaddition of keteniminium ions with alkynes, followed by hydrolysis, suggests the accessibility of this reaction pathway. rsc.org For 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, a photochemical [2+2] cycloaddition with an alkene could lead to the formation of a bicyclo[2.2.0]hexane derivative. The regioselectivity and stereoselectivity of such a reaction would be influenced by the substituents on both reacting partners.

Electrophilic and Radical Mediated Transformations

Information on electrophilic and radical-mediated transformations of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- is not extensively documented. However, the double bond in the cyclobutenone ring could potentially react with electrophiles. The presence of the phenyl group might direct electrophilic attack to the aromatic ring unless the cyclobutenone double bond is sufficiently activated.

Radical reactions could potentially be initiated at the allylic position or by addition to the double bond. The stability of any resulting radical intermediates would play a crucial role in determining the reaction pathway. The thermolysis of certain substituted cyclobutenones can proceed through radical intermediates, leading to complex rearrangements. acs.org

Derivatization and Functionalization Strategies of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-

The strategic derivatization of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- can be approached by considering the reactivity of its key functional groups: the carbon-carbon double bond, the carbonyl group, and the carbon-fluorine bond, as well as the potential for reactions involving the phenyl ring and the cyclobutene (B1205218) ring itself.

Reactions Targeting the α,β-Unsaturated System:

The conjugated system in 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- is a prime site for nucleophilic addition reactions. Depending on the nature of the nucleophile and reaction conditions, either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon can be anticipated.

1,4-Conjugate Addition: Softer nucleophiles, such as organocuprates, thiols, and amines, are expected to favor 1,4-addition. This would lead to the formation of 3-substituted cyclobutanone (B123998) derivatives. The stereochemical outcome of this addition would be of significant interest, potentially leading to the creation of new chiral centers.

1,2-Addition: Harder nucleophiles, like organolithium and Grignard reagents, would likely favor 1,2-addition to the carbonyl carbon, yielding tertiary alcohols.

Transformations of the Carbonyl Group:

The ketone functionality offers a gateway to a wide array of derivatives. Standard carbonyl chemistry can be applied to introduce new functional groups and expand the molecular framework.

Reduction: Reduction of the carbonyl group with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, 2-fluoro-3-phenyl-2-cyclobuten-1-ol.

Wittig Reaction: The Wittig reaction and its variants could be employed to convert the carbonyl group into an exocyclic double bond, providing access to a range of substituted 1-methylene-2-fluoro-3-phenyl-2-cyclobutenes.

Reductive Amination: Reductive amination would introduce an amino group, leading to the synthesis of various amine derivatives of the cyclobutene scaffold.

Reactions Involving the Cyclobutene Ring:

The strain inherent in the four-membered ring can be exploited in ring-opening or rearrangement reactions, providing pathways to different carbocyclic and heterocyclic systems.

Ring-Opening Reactions: Under thermal or photochemical conditions, or in the presence of transition metal catalysts, the cyclobutene ring could potentially undergo ring-opening to form butadiene derivatives.

[2+2] Cycloadditions: The double bond of the cyclobutene ring could participate in photochemical [2+2] cycloaddition reactions with other alkenes, leading to the formation of bicyclo[2.2.0]hexane derivatives.

Modification of the Phenyl Ring:

The phenyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. The directing effects of the cyclobutenone moiety would influence the position of substitution.

The table below outlines potential derivatization strategies based on the reactivity of related compounds.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| 1,4-Conjugate Addition | R₂CuLi; or RSH, base; or R₂NH | 3-Substituted-2-fluoro-3-phenylcyclobutanones |

| 1,2-Addition (to C=O) | RLi or RMgX | 1-Substituted-2-fluoro-3-phenyl-2-cyclobuten-1-ols |

| Reduction (of C=O) | NaBH₄, MeOH | 2-Fluoro-3-phenyl-2-cyclobuten-1-ol |

| Wittig Reaction | Ph₃P=CHR' | 1-Alkylidene-2-fluoro-3-phenyl-2-cyclobutenes |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄; or Br₂, FeBr₃ | Substituted-phenyl derivatives |

| Ring-Opening | Heat or hv | Substituted 1,3-butadienes |

It is important to note that the presence of the fluorine atom at the 2-position will significantly influence the reactivity of the double bond and the carbonyl group. The electron-withdrawing nature of fluorine is expected to enhance the electrophilicity of the β-carbon, potentially favoring 1,4-addition. Further experimental investigation is necessary to fully elucidate the specific reactivity and synthetic utility of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- for the development of novel chemical entities.

Spectroscopic and Structural Elucidation Methodologies for 2 Cyclobuten 1 One, 2 Fluoro 3 Phenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound such as 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation and stereochemical assignment.

¹H and ¹³C NMR Chemical Shift Analysis

Empirical and computational predictions suggest that the ¹H NMR spectrum would feature signals corresponding to the protons of the phenyl group and the cyclobutenone ring. The chemical shifts and coupling constants of the methylene (B1212753) protons on the four-membered ring would be particularly informative for determining their chemical environment.

Similarly, the ¹³C NMR spectrum would be expected to show distinct resonances for the carbonyl carbon, the olefinic carbons, the aliphatic ring carbon, and the carbons of the phenyl group. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopic Characterization of Fluorinated Small Rings

¹⁹F NMR spectroscopy is a highly sensitive method for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org For 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, a single resonance would be anticipated in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom, influenced by the carbonyl group and the phenyl ring. Furthermore, coupling between the fluorine nucleus and nearby protons (²JHF and ³JHF) would provide valuable information about the through-bond connectivity and conformation of the cyclobutenone ring. nih.gov

Multi-dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively establish the molecular structure, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the protons on the cyclobutenone and phenyl rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish longer-range (2-3 bond) correlations, confirming the connectivity between the different structural fragments of the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Methodologies

The FT-IR spectrum of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). The exact frequency of this band would be influenced by ring strain and the electronic effect of the adjacent fluorine atom. Other characteristic absorptions would include C=C stretching from the alkene and aromatic ring, C-H stretching vibrations, and a C-F stretching band.

Raman Spectroscopy in Conformational Analysis

Raman spectroscopy, being complementary to FT-IR, would also be useful for characterizing the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching of the cyclobutenone and the phenyl ring would be expected to produce strong signals in the Raman spectrum. Analysis of the Raman spectrum could offer insights into the conformational properties of the molecule.

Following a comprehensive search of publicly available scientific literature, specific experimental data regarding the mass spectrometry and X-ray crystallography of the chemical compound 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- could not be located.

The search yielded information on structurally related, but distinct, molecules such as fluorinated phenyl derivatives and other cyclic compounds. However, no specific studies containing the requisite mass spectral fragmentation patterns or single-crystal X-ray diffraction data for 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- were identified.

Due to the absence of this foundational data, it is not possible to generate the requested article sections (4.3. Mass Spectrometry and 4.4. X-ray Crystallography) while adhering to the required standards of scientific accuracy and the strict focus on the specified compound. An article generated without this specific data would be speculative and would not meet the instructional requirements for detailed, factual research findings and data tables.

Computational and Theoretical Investigations of 2 Cyclobuten 1 One, 2 Fluoro 3 Phenyl

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can provide accurate descriptions of molecular geometries, orbital energies, and electrostatic potentials at a manageable computational cost.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate the minimum energy structure. rsc.orgresearchgate.net

The geometry of the cyclobutenone ring is of particular interest. While cyclobutane (B1203170) itself is puckered, the presence of the double bond and the carbonyl group in cyclobutenone derivatives often leads to a more planar ring structure to maximize conjugation and minimize angle strain. nanobioletters.com However, the substitution pattern, particularly the bulky phenyl group and the electronegative fluorine atom, can introduce subtle deviations from planarity.

Conformational analysis involves exploring the different spatial arrangements of the phenyl group relative to the cyclobutenone ring. Rotation around the C-C single bond connecting the phenyl group to the ring will lead to different conformers with varying energies. DFT calculations can map this potential energy surface to identify the global minimum (the most stable conformer) and any local minima, as well as the rotational barriers between them. This information is crucial as the conformation can significantly influence the molecule's reactivity and spectroscopic properties. For fluorinated uridine (B1682114) analogues, DFT calculations have been successfully used to determine the relative stereochemistry and conformational preferences. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=C (ring) | 1.35 Å |

| C-C (ring, single) | 1.52 Å | |

| C=O | 1.21 Å | |

| C-F | 1.36 Å | |

| C-Ph | 1.48 Å | |

| Bond Angle | ∠(C-C=C) in ring | ~93° |

| ∠(C-C-C) in ring | ~87° | |

| Dihedral Angle | Phenyl ring vs. Cyclobutenone ring | 30-50° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational studies on 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- are required for precise values.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. rsc.orgresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into a molecule's nucleophilic and electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. DFT calculations can provide quantitative values for the HOMO and LUMO energies, allowing for a more precise prediction of reactivity. ut.ee For instance, in Diels-Alder reactions involving substituted cyclobutenones, FMO theory can be used to predict the regioselectivity of the cycloaddition. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and kinetic stability |

Note: These values are hypothetical and serve to illustrate the application of FMO theory. Actual values would be obtained from specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. ox.ac.uk It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The fluorine atom, despite its high electronegativity, will also contribute to a region of negative potential. The hydrogen atoms of the phenyl ring and the cyclobutenone ring will exhibit positive potential. The carbon atom of the carbonyl group will be a site of positive potential, making it a primary target for nucleophiles. The MEP map provides a more intuitive and comprehensive picture of the charge distribution and potential reactive sites than simple atomic charges. iupac.orgacs.org

Ab Initio and Semi-Empirical Calculations for Thermochemistry and Kinetics

While DFT is excellent for electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate thermochemical data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be used to calculate enthalpies of formation, Gibbs free energies, and entropies. However, these methods are computationally expensive.

For a molecule like 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, ab initio calculations could be used to determine its thermodynamic stability. The thermochemistry of organofluorine compounds can be complex, and high-level calculations are often necessary to obtain reliable data. iupac.org

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for studying larger systems or for preliminary explorations of reaction pathways. These methods can be useful for studying the kinetics of reactions involving 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- by calculating activation energies and reaction rates.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, a particularly interesting reaction to study would be its pericyclic reactions, such as the thermally induced electrocyclic ring-opening to form a vinylketene. nih.gov This type of reaction is characteristic of cyclobutenones. nih.gov

By calculating the potential energy surface for the reaction, computational methods can identify the transition state structure, determine the activation energy, and predict the stereochemical outcome of the reaction. DFT and ab initio methods can be used to model the movement of atoms as the reaction progresses, providing a detailed picture of the bond-breaking and bond-forming processes. For example, a computational study on the reaction between 2-methoxyfuran (B1219529) and a phenyl-substituted nitropropene elucidated a complex reaction mechanism involving zwitterionic intermediates. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) in Fluorinated Cyclobutenones

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) and using statistical methods to find a mathematical relationship between these descriptors and an observed reactivity parameter.

For a series of substituted fluorinated cyclobutenones, a QSRR study could be developed to predict their reactivity in a specific reaction, for instance, their susceptibility to nucleophilic attack or their rate of electrocyclic ring-opening. Descriptors could include HOMO and LUMO energies, atomic charges, dipole moments, and steric parameters. While no specific QSRR studies on 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- exist, similar studies on other fluorinated ketones have been conducted to understand their biological activities. nih.gov Such models can be valuable for designing new cyclobutenone derivatives with desired reactivity profiles.

Applications of 2 Cyclobuten 1 One, 2 Fluoro 3 Phenyl in Academic Research

Role as a Key Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The inherent ring strain and diverse functionality of the cyclobutenone core make 2-fluoro-3-phenyl-2-cyclobuten-1-one a valuable intermediate in organic synthesis. The presence of fluorine adds another layer of complexity and utility, as fluorinated organic molecules often exhibit unique chemical and physical properties. ossila.com

In the quest for new chemical entities, particularly in drug discovery, the development of novel molecular scaffolds is of paramount importance. The cyclobutane (B1203170) ring, a core component of the title compound, is increasingly recognized for its utility in medicinal chemistry. It serves as a versatile, three-dimensional scaffold that can improve metabolic stability and provide conformational restriction to bioactive molecules. nih.govnih.gov

The compound 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- can serve as a starting point for a variety of chemical transformations to generate diverse molecular architectures. The strained four-membered ring can undergo ring-opening reactions, ring expansions, or rearrangements to yield more complex carbocyclic and heterocyclic systems. The enone functionality allows for a range of reactions, including conjugate additions and cycloadditions, further expanding the accessible chemical space. The fluorine atom can influence the reactivity and electronic properties of the molecule, potentially leading to novel scaffolds that are otherwise difficult to access. nih.gov

Table 1: Potential Transformations of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- for Scaffold Development

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Ring-Opening | Access to functionalized linear chains | Breaks away from rigid cyclic structures |

| Ring Expansion | Formation of five- or six-membered rings | Creates more thermodynamically stable and common structural motifs |

| Cycloaddition | Construction of bicyclic or polycyclic systems | Rapid increase in molecular complexity |

Target-oriented synthesis aims to create complex molecules, often natural products or designed bioactive compounds, in a concise and efficient manner. The compact and functionalized nature of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- makes it an attractive building block for such endeavors. Its rigid structure can be used to control stereochemistry in subsequent synthetic steps.

The cyclobutane motif is found in a range of naturally occurring compounds with interesting biological activities. openmedicinalchemistryjournal.comresearchgate.net Synthetic building blocks like 2-fluoro-3-phenyl-2-cyclobuten-1-one could provide a streamlined entry into the synthesis of these natural products or their fluorinated analogues. The introduction of fluorine can significantly alter the biological activity of a molecule, making such analogues highly desirable for research. nih.gov

Investigation of Biological Relevance and Mechanistic Hypotheses

The structural features of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- suggest potential interactions with biological systems. The phenyl group allows for potential π-π stacking interactions, while the ketone and fluorine can act as hydrogen bond acceptors.

Plant auxins are a class of hormones that play a crucial role in plant growth and development. The most common auxin, indole-3-acetic acid (IAA), and various synthetic auxins share common structural features, often an aromatic ring and a carboxylic acid side chain. nih.gov While 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- does not possess the typical auxin structure, its phenyl ring could mimic the aromatic part of natural auxins. Academic research could explore whether this compound or its derivatives exhibit any auxin-like or anti-auxin activity, potentially by interacting with auxin receptors or transport proteins. Such studies would contribute to understanding the structural requirements for auxin activity and could lead to the development of new plant growth regulators.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. The incorporation of fluorine into drug candidates is a common strategy to improve properties such as metabolic stability, binding affinity, and bioavailability. ossila.com The cyclobutane ring itself is a valuable scaffold for developing antagonists for targets like the αvβ3 integrin. nih.gov

By systematically modifying the structure of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl-, researchers can probe the SAR for a given biological target. Key questions to explore would include:

The importance of the fluorine atom's position and stereochemistry.

The effect of substituents on the phenyl ring.

The impact of modifications to the cyclobutenone core.

Such studies on a series of fluorinated cyclobutane analogues would provide valuable data for designing more potent and selective bioactive compounds. nih.govmdpi.com

Table 2: Key Structural Features for SAR Exploration

| Structural Feature | Potential Role in Biological Activity | Example Modification |

|---|---|---|

| Fluorine Atom | Modulating electronics, metabolic stability, binding interactions | Removal or relocation of fluorine; substitution with other halogens |

| Phenyl Group | Hydrophobic interactions, π-π stacking | Introduction of substituents (e.g., hydroxyl, methoxy) |

Potential in Materials Science and Polymer Chemistry Research

The unique properties of organofluorine compounds are not limited to biological applications; they are also highly relevant in materials science. man.ac.uk Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy.

The cyclobutene (B1205218) moiety in 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- could potentially undergo polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to produce novel fluorinated polymers. The resulting polymers would have a unique microstructure with the phenyl and fluoro groups regularly spaced along the polymer chain. These materials could be investigated for applications in areas such as specialty coatings, advanced membranes, or electronic materials. The cyclobutane ring is also considered a scaffold with potential in the development of polymers and metal-organic frameworks. researchgate.net

Future Research Directions for 2 Cyclobuten 1 One, 2 Fluoro 3 Phenyl

Development of Novel Stereoselective and Enantioselective Syntheses

The synthesis of chiral fluorinated molecules is a challenging yet highly rewarding area of organic chemistry, given the profound impact of fluorine on the biological activity of organic compounds. nih.gov Future research should focus on the development of efficient and highly selective methods to access enantiomerically pure 2-cyclobuten-1-one, 2-fluoro-3-phenyl-.

Key research avenues include:

Asymmetric Fluorination Strategies: A primary focus will be the development of catalytic asymmetric fluorination of a suitable 3-phenyl-2-cyclobuten-1-one precursor. This could involve the use of chiral organocatalysts or transition-metal complexes to achieve high enantioselectivity. escholarship.org The exploration of novel chiral ligands and reaction conditions will be crucial to control the stereochemical outcome.

Chiral Building Block Approaches: An alternative strategy involves the use of enantiomerically pure starting materials. For instance, the diastereoselective synthesis from a chiral precursor, followed by fluorination, could provide access to the desired stereoisomer. nih.gov Research into novel chiral synthons that can be efficiently converted to the target molecule is a promising direction.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Future work could explore the use of engineered enzymes for the enantioselective fluorination or for the kinetic resolution of a racemic mixture of 2-cyclobuten-1-one, 2-fluoro-3-phenyl-.

| Synthesis Strategy | Potential Catalyst/Reagent | Desired Outcome |

| Asymmetric Fluorination | Chiral organocatalysts (e.g., cinchona alkaloids), Chiral transition-metal complexes (e.g., Rh, Pd) | High enantiomeric excess (ee) |

| Chiral Building Block | Enantiopure phenyl-containing precursors | High diastereomeric ratio (dr) |

| Biocatalysis | Engineered fluorinases, Hydrolases for kinetic resolution | High enantioselectivity and sustainability |

Exploration of Undiscovered Reactivity Pathways and Cascade Reactions

The strained ring and the electron-deficient nature of the double bond in 2-cyclobuten-1-one, 2-fluoro-3-phenyl- suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and cascade reactions initiated by this versatile building block.

Potential areas of investigation include:

Nucleophilic Addition Reactions: A systematic study of the addition of various nucleophiles to the carbonyl group and the double bond will be essential. The influence of the fluorine atom on the regioselectivity and stereoselectivity of these additions warrants detailed investigation.

[2+2] Cycloadditions and Electrocyclic Reactions: The strained double bond of the cyclobutenone ring makes it a good candidate for [2+2] photocycloaddition reactions, providing access to complex polycyclic systems. acs.org Furthermore, thermal or photochemical ring-opening reactions could generate highly reactive vinylketene intermediates, which can participate in subsequent cycloadditions or electrocyclizations. nih.gov

Cascade Reactions: The unique functionality of 2-cyclobuten-1-one, 2-fluoro-3-phenyl- can be exploited to design novel cascade reactions. wikipedia.org For example, a nucleophilic addition could trigger a ring-opening, followed by an intramolecular cyclization to construct complex molecular architectures in a single step. The development of such tandem processes would be highly valuable for efficient organic synthesis. nih.gov20.210.105

Advanced Theoretical and Computational Studies for Predictive Modeling

Computational chemistry can provide invaluable insights into the structure, reactivity, and spectroscopic properties of 2-cyclobuten-1-one, 2-fluoro-3-phenyl-. Future theoretical studies will be instrumental in guiding experimental work and understanding the fundamental properties of this molecule.

Key computational research directions include:

Conformational Analysis and Spectroscopic Prediction: Detailed computational studies using methods like Density Functional Theory (DFT) can predict the most stable conformations and simulate spectroscopic data (e.g., NMR, IR, UV-Vis). nih.govillinois.edu This will be crucial for the characterization of synthesized compounds and for understanding the influence of the fluorine and phenyl substituents on the molecular geometry.

Reaction Mechanism and Transition State Analysis: Theoretical calculations can elucidate the mechanisms of potential reactions, including nucleophilic additions, cycloadditions, and ring-opening reactions. The identification of transition state structures and the calculation of activation energies will provide a deeper understanding of the factors controlling reactivity and selectivity.

Predictive Modeling of Reactivity: By developing accurate computational models, it will be possible to predict the reactivity of 2-cyclobuten-1-one, 2-fluoro-3-phenyl- towards a range of reactants. This predictive capability will accelerate the discovery of new reactions and the design of novel synthetic strategies.

| Computational Method | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis, Spectroscopic prediction | Accurate prediction of molecular structure and spectra |

| Transition State Theory | Reaction mechanism elucidation | Understanding of reactivity and selectivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-inhibitor interactions | Prediction of binding modes and affinities |

Interdisciplinary Research Exploring Mechanistic Aspects in Biological Systems

The presence of the α-fluoroketone motif suggests that 2-cyclobuten-1-one, 2-fluoro-3-phenyl- could have interesting biological activities, particularly as an enzyme inhibitor. nih.govnih.gov Interdisciplinary research at the chemistry-biology interface will be crucial to explore these possibilities.

Promising areas for future investigation include:

Enzyme Inhibition Studies: The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atom, makes this compound a potential covalent inhibitor of various enzymes, such as proteases and esterases. mdpi.comresearchgate.net Mechanistic studies could involve kinetic assays to determine the mode of inhibition and mass spectrometry to identify the site of covalent modification.

Molecular Docking and Rational Drug Design: Computational docking studies can be used to predict the binding of 2-cyclobuten-1-one, 2-fluoro-3-phenyl- to the active sites of target enzymes. nih.govjaper.injaper.in This information can guide the design and synthesis of more potent and selective inhibitors.

Development of Chemical Probes: If found to be a selective covalent inhibitor, this compound could be developed into a chemical probe to study the function of specific enzymes in complex biological systems. This would involve the synthesis of derivatives with reporter tags for visualization and identification of target proteins.

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve bond angles and ring strain in the cyclobutene core. Fluorine’s electronegativity distorts the ring geometry, which can be quantified via C–C–C bond angles (e.g., 85–88° vs. 90° in non-fluorinated analogs) .

- Multinuclear NMR :

- : Detect coupling between the fluorine atom and adjacent protons () .

- : Identify deshielding effects on the carbonyl carbon (δ ~200 ppm) due to fluorine’s inductive effect .

Table 2 : Key Spectroscopic Data

| Technique | Observed Signal | Structural Insight |

|---|---|---|

| δ −120 to −125 ppm (CF coupling) | Fluorine position and electronic environment | |

| IR Spectroscopy | 1740–1760 cm (C=O stretch) | Ring strain and conjugation |

Advanced Research: What computational chemistry approaches are suitable for predicting the reactivity and stability of 2-cyclobuten-1-one, 2-fluoro-3-phenyl-?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in cycloadditions. Fluorine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the carbonyl group .

- Molecular Dynamics (MD) : Simulate thermal stability by modeling ring-opening pathways under varying temperatures. Compare activation energies () with non-fluorinated analogs .

Critical Insight : Validate computational models with experimental DSC (Differential Scanning Calorimetry) data to correlate predicted decomposition temperatures with observed values .

Advanced Research: How does the presence of fluorine at the 2-position and phenyl at the 3-position affect the compound's reactivity in Diels-Alder reactions?

Q. Methodological Answer :

- Electronic Effects : Fluorine increases the electron-deficiency of the cyclobutenone, accelerating Diels-Alder reactions with electron-rich dienes. The phenyl group stabilizes transition states via π-stacking interactions .

- Steric Effects : The 3-phenyl group may hinder syn-addition pathways, favoring anti-adducts. Use NOESY NMR to confirm stereochemistry in products .

Q. Experimental Design :

Screen dienes (e.g., furan, cyclopentadiene) under thermal vs. Lewis acid-catalyzed conditions.

Compare reaction rates and regioselectivity with 2-methyl-3-phenyl analogs .

Advanced Research: What strategies can resolve contradictions in reported data on the compound's stability under different environmental conditions?

Q. Methodological Answer :

- Controlled Replication : Reproduce stability studies (e.g., hydrolysis rates) using standardized buffers and humidity levels. For example, compare degradation half-lives () in acidic (pH 3) vs. neutral (pH 7) conditions .

- Surface Chemistry Analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to detect surface adsorption on labware, which may artificially alter stability measurements .

Table 3 : Stability Data Comparison

| Condition | Reported (hrs) | Proposed Mechanism |

|---|---|---|

| Dry, inert atmosphere | >200 | Minimal ring-opening |

| Humid (RH 70%) | 50–60 | Hydrolytic cleavage of C=O |

Advanced Research: How can researchers design experiments to probe the compound’s role as a fluorinated building block in medicinal chemistry?

Q. Methodological Answer :

- Bioisosteric Replacement : Substitute non-fluorinated ketones in known drug scaffolds with 2-fluoro-3-phenylcyclobutenone. Assess changes in binding affinity (e.g., via SPR or ITC) .

- Metabolic Stability Assays : Incubate with liver microsomes to compare oxidative degradation rates against non-fluorinated analogs. Fluorine’s inductive effect may slow CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.